molecular formula C13H17BCl2O3 B8496731 2-(3,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8496731
M. Wt: 303.0 g/mol
InChI Key: LRROIOHWLLTKER-UHFFFAOYSA-N
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Patent
US07572797B2

Procedure details

1-Bromo-3,5-dichloro-2-methoxybenzene (Preparation 25, 4.4 g, 17.5 mmol) in 95 ml diethylether was cooled to −78° C. under nitrogen. tBuLi (10 ml, 35.16 mmol) was added dropwise and the reaction stirred for 15 minutes. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.58 g, 29 mmol) was added and the reaction stirred at −78° C. for 1 hour before pouring the reaction into 50 ml ice cold ammonium chloride (aqueous). The product was extracted with diethylether (3×30 ml), the combined organic layers were washed with water (50 ml) and brine (2×25 ml), dried over sodium sulphate, and concentrated in vacuo to afford a yellow oil. This was purified using silica gel column chromatography (heptane:ethyl acetate 9:1) to furnish a yellow oil, 4.5 g
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.58 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][CH3:11].[Li]C(C)(C)C.CO[B:19]1[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]1>C(OCC)C>[Cl:9][C:4]1[C:3]([O:10][CH3:11])=[C:2]([B:19]2[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]2)[CH:7]=[C:6]([Cl:8])[CH:5]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)Cl)OC
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Quantity
4.58 g
Type
reactant
Smiles
COB1OC(C(O1)(C)C)(C)C
Step Four
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at −78° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
before pouring
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethylether (3×30 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with water (50 ml) and brine (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified
CUSTOM
Type
CUSTOM
Details
to furnish a yellow oil, 4.5 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C(=C(C=C(C1)Cl)B1OC(C(O1)(C)C)(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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